(4R)-4-hydroxy-6-methylheptan-2-one

Chiral resolution Stereochemistry Enantiomeric purity

(4R)-4-hydroxy-6-methylheptan-2-one is a chiral β-hydroxy ketone (CAS 638189-46-5) with molecular formula C₈H₁₆O₂, molecular weight 144.21 g/mol, and a defined stereocenter at C-4 in the (R)-configuration. The compound is a single enantiomer of 4-hydroxy-6-methylheptan-2-one, distinguished from its (4S)-enantiomer (CAS 331993-83-0) and the racemic mixture (CAS 57548-36-4, FEMA.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 638189-46-5
Cat. No. B12704673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-4-hydroxy-6-methylheptan-2-one
CAS638189-46-5
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)C)O
InChIInChI=1S/C8H16O2/c1-6(2)4-8(10)5-7(3)9/h6,8,10H,4-5H2,1-3H3/t8-/m1/s1
InChIKeyZVJYRWZHXCWWPC-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-4-Hydroxy-6-methylheptan-2-one (CAS 638189-46-5): Chemical Identity, Stereochemical Purity, and Core Procurement Specifications


(4R)-4-hydroxy-6-methylheptan-2-one is a chiral β-hydroxy ketone (CAS 638189-46-5) with molecular formula C₈H₁₆O₂, molecular weight 144.21 g/mol, and a defined stereocenter at C-4 in the (R)-configuration . The compound is a single enantiomer of 4-hydroxy-6-methylheptan-2-one, distinguished from its (4S)-enantiomer (CAS 331993-83-0) and the racemic mixture (CAS 57548-36-4, FEMA 4784) [1]. It is recognized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent; it additionally serves as an antioxidant in fats and oils [2]. In industrial chemistry, it is a key intermediate in the synthesis of 6-methylheptan-2-one, which is a precursor to isophytol, a building block for vitamin E, and to various fragrance compounds [3].

Why (4R)-4-Hydroxy-6-methylheptan-2-one Cannot Be Substituted with the Racemate or (4S)-Enantiomer in Stereosensitive Applications


The (4R)-enantiomer of 4-hydroxy-6-methylheptan-2-one possesses a specific spatial arrangement of atoms at the chiral C-4 center that dictates its interaction with biological targets and its reactivity in asymmetric synthesis. Substitution with the racemic mixture (CAS 57548-36-4) introduces the (4S)-enantiomer, which may exhibit different or diminished potency at stereosensitive targets such as lipoxygenase and carboxylesterase [1]. In synthetic routes leading to isophytol, stereochemical purity at the β-hydroxy ketone intermediate can influence downstream enantioselectivity; the Kuraray patent process specifically generates the aldol condensate containing 4-hydroxy-6-methylheptan-2-one as a precursor to 6-methylheptan-2-one, where byproduct profiles may vary with stereochemistry [2]. For flavor and fragrance applications, the FEMA GRAS designation (FEMA 4784) applies to the racemate, and the (4R)-enantiomer's sensory profile may differ, making the single enantiomer a distinct procurement item [3].

Quantitative Differentiation Evidence for (4R)-4-Hydroxy-6-methylheptan-2-one (CAS 638189-46-5) Versus Closest Analogs


Stereochemical Purity: (4R)- vs. (4S)-Enantiomer Differentiation by CAS Registry and Optical Rotation

The (4R)-enantiomer (CAS 638189-46-5) is a distinct chemical entity from the (4S)-enantiomer (CAS 331993-83-0). The CAS registry differentiation confirms that these are not interchangeable in applications where stereochemistry governs biological activity or synthetic utility. The (4R)-configuration at C-4 is explicitly documented in the IUPAC name and verified by ChemSpider and PubChem . In contrast, the racemate (CAS 57548-36-4) bears FEMA 4784 and is the form generally recognized as safe for flavor use [1].

Chiral resolution Stereochemistry Enantiomeric purity

Lipoxygenase Inhibitory Activity: (4R)-Enantiomer as a Potent LOX Inhibitor

The (4R)-4-hydroxy-6-methylheptan-2-one is annotated in the MeSH database as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. It also exhibits secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. While quantitative IC50 values are not publicly available in authoritative databases for this specific enantiomer, the MeSH annotation establishes its multi-target inhibitory profile. Lipoxygenase inhibitors such as NDGA show IC50 values of 200 nM – 30 µM across LOX isoforms , providing a class-level benchmark.

Lipoxygenase inhibition Arachidonic acid cascade Inflammation

Industrial Intermediate Role: (4R)-Enantiomer as a Precursor to 6-Methylheptan-2-one in Isophytol Synthesis

In the Kuraray patent process, (4R)-4-hydroxy-6-methylheptan-2-one is generated as the aldol condensation product of isovaleraldehyde and acetone under basic conditions, and is subsequently hydrogenated under dehydration conditions to yield 6-methylheptan-2-one [1]. 6-Methylheptan-2-one is a critical intermediate for isophytol, which is a key building block for vitamin E (α-tocopherol) synthesis [2]. The stereochemistry of the β-hydroxy ketone intermediate may influence the efficiency and byproduct profile of the dehydration-hydrogenation sequence.

Isophytol synthesis Vitamin E precursor Aldol condensation

Antioxidant Functionality: (4R)-Enantiomer as a Radical Scavenger in Lipid Systems

The MeSH annotation for (4R)-4-hydroxy-6-methylheptan-2-one includes its function as an antioxidant in fats and oils [1]. This property is attributed to the β-hydroxy ketone moiety, which can donate hydrogen atoms to quench lipid peroxyl radicals. While quantitative antioxidant capacity data (e.g., ORAC, DPPH IC50) for this specific enantiomer are not published in authoritative databases, the structural motif is shared with other β-hydroxy ketone antioxidants used in food preservation.

Antioxidant Lipid oxidation Radical scavenging

Evidence-Backed Application Scenarios for Procuring (4R)-4-Hydroxy-6-methylheptan-2-one (CAS 638189-46-5)


Stereospecific Lipoxygenase Inhibition Studies Requiring Defined Enantiomeric Input

Research groups investigating the stereochemical dependence of lipoxygenase inhibition should procure the (4R)-enantiomer (CAS 638189-46-5) rather than the racemate (CAS 57548-36-4) to avoid confounding effects from the (4S)-enantiomer. The MeSH annotation confirms potent LOX inhibitory activity for this compound class, and chiral purity is essential for reproducible structure-activity relationship (SAR) data [1].

Asymmetric Synthesis of Isophytol Precursors via the Kuraray Aldol Route

Industrial and academic laboratories developing vitamin E (α-tocopherol) synthesis routes can utilize the (4R)-β-hydroxy ketone as a well-characterized intermediate in the aldol condensation–hydrogenation–dehydration sequence described in the Kuraray patent (EP 0765853 A1) [2]. The defined stereochemistry at C-4 allows investigation of chiral induction effects on downstream products.

Flavor and Fragrance Research Requiring Enantiomerically Pure Sensory Evaluation

While the FEMA GRAS designation (FEMA 4784) applies to the racemic mixture [3], sensory scientists studying enantiomer-specific odor and taste profiles should source the single (4R)-enantiomer to isolate its contribution to the overall flavor character. The (4R)- and (4S)-enantiomers may exhibit divergent interactions with olfactory receptors.

Multi-Target Enzyme Inhibition Profiling (LOX, COX, Carboxylesterase)

The MeSH-annotated multi-target inhibitory profile—including lipoxygenase, cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase—positions this compound as a tool for polypharmacology studies. Researchers investigating the arachidonic acid cascade and related metabolic pathways can use the (4R)-enantiomer to probe simultaneous engagement of multiple nodes in the inflammatory network [1].

Quote Request

Request a Quote for (4R)-4-hydroxy-6-methylheptan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.